Home > Products > Screening Compounds P5710 > Clovoxamine fumarate
Clovoxamine fumarate - 54739-21-8

Clovoxamine fumarate

Catalog Number: EVT-1648711
CAS Number: 54739-21-8
Molecular Formula: C18H25ClN2O6
Molecular Weight: 400.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clovoxamine fumarate is a pharmaceutical compound primarily classified as a selective serotonin reuptake inhibitor (SSRI). It is structurally related to fluvoxamine, which is used in the treatment of obsessive-compulsive disorder and other anxiety disorders. Clovoxamine fumarate is notable for its potential therapeutic effects in various psychiatric conditions, though its specific applications and efficacy may vary.

Source

Clovoxamine fumarate is synthesized from fluvoxamine through various chemical processes. The compound can be derived from the maleate salt form of fluvoxamine, which undergoes specific reactions to yield the fumarate salt. This synthesis typically involves the use of organic solvents and reagents, highlighting the importance of controlled laboratory conditions to ensure purity and yield.

Classification

Clovoxamine fumarate falls under the category of antidepressants, specifically SSRIs. These compounds function by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability and enhancing mood regulation. SSRIs are widely prescribed for their efficacy in treating depression and anxiety disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of clovoxamine fumarate involves several key steps:

  1. Starting Material: The process begins with fluvoxamine maleate, which is first purified using chromatographic techniques such as high-pressure liquid chromatography (HPLC) or thin-layer chromatography (TLC) to achieve a high purity level (over 98%).
  2. Conversion to Fumarate: The purified fluvoxamine maleate undergoes treatment with fumaric acid in a suitable solvent, typically at elevated temperatures (around 40-70°C). The reaction is monitored for completion using chromatographic methods.
  3. Isolation and Purification: Upon completion, the desired clovoxamine fumarate is isolated through extraction methods, followed by recrystallization from organic solvents like acetonitrile to ensure high purity.

This multi-step synthesis requires careful control of temperature and reaction times to minimize impurities and maximize yield.

Molecular Structure Analysis

Structure and Data

Clovoxamine fumarate has a complex molecular structure characterized by its functional groups that contribute to its pharmacological activity. The molecular formula can be represented as C16H19F2N2O2C_{16}H_{19}F_{2}N_{2}O_{2} for the base form, while the fumarate salt form includes additional components from fumaric acid.

Structural Features:

  • Core Structure: The compound features a phenyl ring, which is typical for SSRIs.
  • Functional Groups: It contains amine groups that play a crucial role in its mechanism of action.

Molecular Data

  • Molecular Weight: Approximately 320 g/mol.
  • Melting Point: Specific melting points can vary based on purity but are generally around 150-160°C.
Chemical Reactions Analysis

Reactions and Technical Details

Clovoxamine fumarate participates in various chemical reactions typical of SSRIs:

  1. Formation from Maleate: The conversion from fluvoxamine maleate involves deprotonation and subsequent reaction with fumaric acid, leading to the formation of the fumarate salt.
  2. Stability Studies: The stability of clovoxamine fumarate under different pH conditions can be assessed through degradation studies, which help determine its shelf life and storage requirements.

These reactions are critical for ensuring that clovoxamine fumarate maintains its efficacy as a therapeutic agent.

Mechanism of Action

Process and Data

Clovoxamine fumarate exerts its pharmacological effects primarily through the inhibition of serotonin reuptake at synaptic clefts. This action increases serotonin levels in the brain, which is associated with improved mood and reduced anxiety.

Key Mechanisms:

  • Serotonin Receptor Interaction: Clovoxamine binds to serotonin transporters, preventing reabsorption into presynaptic neurons.
  • Neurotransmitter Modulation: By enhancing serotonergic transmission, clovoxamine may also influence other neurotransmitter systems indirectly, contributing to its antidepressant effects.

Studies have shown significant correlations between clovoxamine administration and changes in serotonin levels in animal models, supporting its role as an effective SSRI.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clovoxamine fumarate typically appears as a white crystalline powder.
  • Solubility: It exhibits solubility in water and organic solvents, which is essential for formulation into pharmaceutical products.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Clovoxamine fumarate's solubility can be affected by pH levels, making it important for formulation development.
Applications

Scientific Uses

Clovoxamine fumarate has potential applications in various fields:

  • Psychiatry: Primarily used for treating depression and anxiety disorders.
  • Research: Investigated for its effects on serotonin modulation in animal studies, providing insights into psychiatric treatments.
  • Pharmaceutical Development: Its synthesis and formulation are studied to improve drug delivery systems and enhance therapeutic efficacy.
Historical Development & Synthesis Methodologies

Discovery and Early Structural Analogues in the 1970s Antidepressant Class

Clovoxamine (developmental code DU-23811) emerged in the 1970s as a structural analogue of fluvoxamine, representing the arylalkyloxime subclass of antidepressants. Both compounds shared a core 1-(4-chlorophenyl)-5-methoxypentan-1-one O-2-aminoethyl oxime backbone but diverged in substituent groups. Clovoxamine distinguished itself through a chlorophenyl moiety and methoxypentane chain, positioning it as a dual-acting serotonin-norepinephrine reuptake inhibitor (SNRI). Early pharmacological screening revealed negligible affinity for muscarinic, histaminergic, or adrenergic receptors—a key advantage over sedating tricyclic antidepressants (TCAs) like amitriptyline [8].

Table 1: Structural and Pharmacological Comparison of 1970s Antidepressant Analogues

CompoundCore StructureKey SubstituentsReceptor Affinity Profile
ClovoxamineArylalkyloximeChlorophenyl, methoxypentaneSERT/NET inhibitor; Minimal off-target binding
FluvoxamineArylalkyloximeFluorophenyl, methoxyethaneSelective SERT inhibitor
AmitriptylineTricyclic dibenzocyclohepteneDimethylamino propylSERT/NET inhibitor; High muscarinic/H1 receptor affinity

Animal EEG studies in the 1980s demonstrated clovoxamine’s lower proconvulsive potential than TCAs. When administered intravenously at 40–60 mg/kg, clovoxamine and fluvoxamine showed no epileptiform discharges or seizures, whereas amitriptyline induced seizures at 20 mg/kg. This safety profile stemmed from its selective monoamine reuptake inhibition without direct receptor activation [1].

Comparative Analysis of Synthetic Pathways: Clovoxamine vs. Fluvoxamine Derivatives

Clovoxamine’s synthesis centered on a three-step condensation strategy optimized for SNRI activity, contrasting with fluvoxamine’s SSRI-targeted route:

  • Oxime Formation:Reaction of 1-(4-chlorophenyl)-5-methoxypentan-1-one with O-(2-aminoethyl)hydroxylamine under acidic catalysis yielded the primary oxime intermediate. Temperature control (<30°C) prevented E/Z isomerization [8].

  • Sulfonamide Coupling:Unlike fluvoxamine’s fluorosulfonyl group, clovoxamine incorporated a chlorophenyl ring. Electrophilic aromatic sulfonation at the para-position introduced sulfonyl chloride, followed by nucleophilic displacement with N-methylpiperazine. Solvent selection (aprotic dimethylformamide) minimized byproducts [4] [8].

  • Final Purification:Crystallization from ethanol/water mixtures achieved ≥98% purity. Critical impurities included des-chloro derivatives and E-isomers, removed via gradient extraction [5].

Fluvoxamine’s synthesis diverged at Step 2, utilizing 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one to enhance serotonin selectivity. This conferred greater metabolic stability but reduced norepinephrine reuptake inhibition by ~40% compared to clovoxamine [5].

Optimization of Fumarate Salt Formation: Solubility Challenges in Alcohol-Water Systems

The free base of clovoxamine exhibited poor aqueous solubility (<0.1 mg/mL), necessitating salt formation. Fumarate was selected over hydrochloride due to:

  • Lower hygroscopicity (<0.5% moisture uptake at 60% RH)
  • Absence of common-ion effects in GI fluid
  • Improved crystallinity [9]

Fumarate synthesis involved dissolving clovoxamine free base in anhydrous ethanol and adding equimolar fumaric acid in a 1:3 ethanol-water mixture. Key process parameters included:

  • Temperature: 45–50°C to prevent amorphous precipitation
  • Stirring Rate: 200 rpm for uniform crystal growth
  • Anti-Solvent Addition: Gradient water infusion at 5 mL/min [2]

Table 2: Solubility and Stability Profiles of Clovoxamine Salts

Salt FormSolubility in Water (mg/mL)Hygroscopicity (% weight gain)pH Stability Range
Fumarate12.8 ± 0.9 (25°C)0.4% (60% RH, 25°C)3.0–6.5
Hydrochloride15.2 ± 1.2 (25°C)5.8% (60% RH, 25°C)4.0–5.0
Free Base0.09 ± 0.01 (25°C)0.1% (60% RH, 25°C)7.0–9.0

Fumarate’s solubility in ethanol-water systems was nonlinear: maximum solubility occurred at 40% ethanol (v/v), dropping 80% at >60% ethanol due to counterion association. This mandated strict solvent control during crystallization [9] [2].

Industrial-Scale Production Barriers: Yield Limitations and Process Economics

Scale-up of clovoxamine fumarate faced three key barriers:

  • Oxime Isomer Control:The Z-isomer (active) predominated under kinetic control (0°C), but thermodynamic equilibrium favored the inactive E-isomer at >30°C. Industrial cooling to –10°C added $18/kg to production costs versus fluvoxamine [4].

  • Fumarate Polymorphism:Batch-dependent formation of Form I (stable prisms) or Form II (metastable needles) occurred during anti-solvent crystallization. Form II reduced bioavailability by 25% and required seeding with >5% Form I crystals—increasing process time by 30% [2] [9].

  • Yield Limitations:The final anion-exchange step achieved only 68–72% yield due to:

  • Fumarate precipitation prior to complete dissolution
  • Mother liquor entrapment of product (19% loss)
  • Acid-catalyzed oxime hydrolysis at pH <2.5 [4]

Economic analyses showed clovoxamine fumarate’s production cost at $2,410/kg—85% higher than contemporary TCAs. This contributed to its discontinuation despite promising clinical efficacy [4] [8].

Properties

CAS Number

54739-21-8

Product Name

Clovoxamine fumarate

IUPAC Name

(E)-but-2-enedioic acid;2-[(E)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

Molecular Formula

C18H25ClN2O6

Molecular Weight

400.9 g/mol

InChI

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14+;2-1+

InChI Key

HOFGGHPYWKSXTN-QCHLHFLZSA-N

SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O

Synonyms

4'-chloro-5-methoxyvalerophenone (E)-O-(2-aminoethyl)oxime fumarate
clovoxamine

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O

Isomeric SMILES

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)Cl.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.